

# A Comparative Guide to Selective HDAC6 Inhibitors: ACY-738 vs. M808

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Hdac6-IN-31 |           |
| Cat. No.:            | B12374518   | Get Quote |

In the landscape of epigenetic drug discovery, selective inhibition of histone deacetylase 6 (HDAC6) has emerged as a promising therapeutic strategy for a range of diseases, including neurodegenerative disorders, inflammatory conditions, and certain cancers. This guide provides a detailed comparison of two potent and selective HDAC6 inhibitors, ACY-738 and M808, intended for researchers, scientists, and drug development professionals.

## At a Glance: Key Efficacy Parameters

The following table summarizes the key in vitro efficacy data for ACY-738 and M808, highlighting their potency and selectivity for HDAC6.

| Parameter                | ACY-738                                      | M808                               |
|--------------------------|----------------------------------------------|------------------------------------|
| HDAC6 IC50               | 1.7 nM[1][2][3]                              | 1.2 nM[4]                          |
| Selectivity              | 60- to 1500-fold over class I<br>HDACs[1][2] | >388-fold over other HDAC isoforms |
| Inhibitory Constant (Ki) | Not Reported                                 | 8.7 nM[4]                          |
| Residence Time           | Not Reported                                 | 48 min[4]                          |

# **In-Depth Efficacy and Biological Activity**



ACY-738 has demonstrated significant biological effects both in vitro and in vivo. It potently inhibits HDAC6 with an IC50 of 1.7 nM and exhibits substantial selectivity over class I HDACs. [1][2][3] This selectivity is crucial for minimizing off-target effects. In vivo, ACY-738 effectively crosses the blood-brain barrier, leading to increased acetylation of  $\alpha$ -tubulin in the brain.[5] This pharmacodynamic effect is associated with antidepressant-like properties and has shown therapeutic potential in preclinical models of Alzheimer's disease, amyotrophic lateral sclerosis (ALS), and systemic lupus erythematosus (SLE).[6][7][8]

M808 is another highly potent and selective HDAC6 inhibitor, with a reported IC50 of 1.2 nM.[4] Its selectivity for HDAC6 is significant, with IC50 values for other HDAC isoforms being in the range of 466-5888 nM.[4] M808 has a competitive binding mode of action, an inhibitory constant (Ki) of 8.7 nM, and a residence time of 48 minutes.[4] In cellular models, inhibition of HDAC6 by M808 leads to increased acetylation of its substrates, α-tubulin and cortactin.[4] Furthermore, M808 has been shown to suppress inflammatory responses by modulating the ROS-MAPK-NF-κB/AP-1 signaling pathway.[4]

# **Experimental Protocols**

A detailed understanding of the experimental methodologies is critical for the interpretation and replication of scientific findings. Below are the protocols for key experiments cited in this guide.

### **HDAC Inhibition Assay**

- Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against HDAC isoforms.
- Procedure: The enzymatic activity of recombinant HDAC isoforms is measured in the
  presence of varying concentrations of the inhibitor. A fluorogenic substrate, such as Fluor de
  Lys Green, is typically used. The reaction is initiated by the addition of the enzyme and
  incubated for a specific period. The reaction is then stopped, and the fluorescence is
  measured to quantify the deacetylated substrate. IC50 values are calculated from the doseresponse curves.[9]

## Western Blot Analysis for α-tubulin Acetylation

 Objective: To assess the effect of HDAC6 inhibitors on the acetylation of its substrate, αtubulin, in cells or tissues.



• Procedure: Cells or tissue lysates are prepared and proteins are separated by SDS-PAGE. The separated proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose). The membrane is blocked and then incubated with primary antibodies specific for acetylated α-tubulin and total α-tubulin (as a loading control). Following incubation with appropriate secondary antibodies conjugated to a detectable marker (e.g., horseradish peroxidase or a fluorescent dye), the protein bands are visualized and quantified using an imaging system.[6]

#### In Vivo Animal Studies

- Objective: To evaluate the efficacy of the HDAC6 inhibitors in animal models of disease.
- Procedure:
  - ACY-738 in Alzheimer's Disease Model (APP/PS1 mice): ACY-738 was administered to
    mice in their chow to deliver a daily dose. Behavioral tests, such as contextual fear
    conditioning, were performed to assess cognitive function. Following the treatment period,
    brain tissue was collected for pharmacokinetic analysis and to measure levels of
    acetylated α-tubulin and pathological markers like hyperphosphorylated tau by Western
    blot.[6]
  - M808 in Inflammatory Models: The anti-inflammatory effects of M808 can be assessed in models such as collagen-induced arthritis in mice. The compound would be administered (e.g., intraperitoneally or orally), and disease progression would be monitored by scoring joint inflammation. At the end of the study, tissues would be collected for histological analysis and to measure the expression of inflammatory mediators.

# **Signaling Pathways and Mechanisms of Action**

The therapeutic effects of ACY-738 and M808 are mediated through their modulation of specific signaling pathways.

ACY-738's Neuroprotective and Immunomodulatory Pathways:

ACY-738's primary mechanism is the inhibition of HDAC6, leading to the hyperacetylation of its substrates, most notably  $\alpha$ -tubulin. This has profound effects on microtubule stability and axonal transport, which are often impaired in neurodegenerative diseases.





Click to download full resolution via product page

#### ACY-738 Mechanism of Action

M808's Anti-inflammatory Signaling Pathway:

M808 exerts its anti-inflammatory effects by inhibiting HDAC6, which in turn modulates the ROS-MAPK-NF-κB/AP-1 signaling cascade. This leads to a reduction in the production of pro-inflammatory cytokines.





Click to download full resolution via product page

M808 Anti-inflammatory Pathway

#### Conclusion

Both ACY-738 and M808 are highly potent and selective inhibitors of HDAC6 with distinct and promising therapeutic profiles. ACY-738 has shown significant potential in models of neurological and autoimmune diseases, primarily through its effects on microtubule dynamics. M808 demonstrates strong anti-inflammatory properties by modulating key signaling pathways involved in cytokine production. The choice between these or similar inhibitors will depend on



the specific therapeutic application and the desired biological outcome. The detailed experimental data and protocols provided in this guide are intended to aid researchers in making informed decisions for their future studies in the field of HDAC6-targeted drug discovery.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. selleckchem.com [selleckchem.com]
- 2. nbinno.com [nbinno.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Antidepressant-Like Properties of Novel HDAC6-Selective Inhibitors with Improved Brain Bioavailability PMC [pmc.ncbi.nlm.nih.gov]
- 7. HDAC6 inhibition as a mechanism to prevent neurodegeneration in the mSOD1G93A mouse model of ALS | Quanterix [quanterix.com]
- 8. Specific HDAC6 inhibition by ACY-738 reduces SLE pathogenesis in NZB/W mice -PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Importance of the "Time Factor" for the Evaluation of Inhibition Mechanisms: The Case of Selected HDAC6 Inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to Selective HDAC6 Inhibitors: ACY-738 vs. M808]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12374518#hdac6-in-31-compound-8m-vs-compound-8k-efficacy]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com